Cas no 1578-96-7 ((1-Methyl-1H-indazol-3-yl)methanol)

(1-Methyl-1H-indazol-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (1-Methyl-1H-indazol-3-yl)methanol
- (1-methylindazol-3-yl)methanol
- 1H-Indazole-3-methanol,1-methyl-
- 3-(Hydroxymethyl)-1-methyl-1H-indazole
- 1H-Indazole-3-methanol,1-methyl
- 1-Methyl-3-hydroxymethylindazol
- 1H-Indazole-3-methanol, 1-methyl-
- 1-methyl-3-hydroxymethylindazole
- KMEYZHACDFMRCW-UHFFFAOYSA-N
- SBB087624
- RP02249
- PB23553
- (1-Methyl-1H-indazol-3-yl) methanol
- (1-methyl-1H-indazol-3-yl)methan-1-ol
- EN002390
- ST1100576
- DB-
- SCHEMBL1894540
- W-205815
- FT-0751592
- EN300-318380
- AKOS006344222
- (1-methyl-1H-indazol-3-yl)methanol, AldrichCPR
- DTXSID60428165
- SY064554
- MFCD08060470
- AS-33757
- CS-0053653
- AMY33646
- 1578-96-7
- DB-010088
-
- MDL: MFCD08060470
- インチ: 1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3
- InChIKey: KMEYZHACDFMRCW-UHFFFAOYSA-N
- SMILES: O([H])C([H])([H])C1C2=C([H])C([H])=C([H])C([H])=C2N(C([H])([H])[H])N=1
計算された属性
- 精确分子量: 162.07900
- 同位素质量: 162.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 38
じっけんとくせい
- 密度みつど: 1.226
- Boiling Point: 128
- フラッシュポイント: 154.791°C
- Refractive Index: 1.622
- PSA: 38.05000
- LogP: 1.06560
(1-Methyl-1H-indazol-3-yl)methanol Security Information
(1-Methyl-1H-indazol-3-yl)methanol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(1-Methyl-1H-indazol-3-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M23900-250mg |
(1-Methyl-1H-indazol-3-yl)methanol |
1578-96-7 | 95% | 250mg |
¥156.0 | 2024-07-19 | |
Key Organics Ltd | AS-33757-1G |
(1-methyl-1h-indazol-3-yl)methanol |
1578-96-7 | >95% | 1g |
£260.00 | 2025-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX387-50mg |
(1-Methyl-1H-indazol-3-yl)methanol |
1578-96-7 | 95+% | 50mg |
156.0CNY | 2021-07-10 | |
Enamine | EN300-318380-1.0g |
(1-methyl-1H-indazol-3-yl)methanol |
1578-96-7 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX387-200mg |
(1-Methyl-1H-indazol-3-yl)methanol |
1578-96-7 | 95+% | 200mg |
378.0CNY | 2021-07-10 | |
Key Organics Ltd | AS-33757-10MG |
(1-methyl-1h-indazol-3-yl)methanol |
1578-96-7 | >95% | 10mg |
£63.00 | 2025-02-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03645-50G |
(1-methyl-1H-indazol-3-yl)methanol |
1578-96-7 | 97% | 50g |
¥ 13,305.00 | 2023-04-07 | |
Enamine | EN300-318380-10.0g |
(1-methyl-1H-indazol-3-yl)methanol |
1578-96-7 | 10.0g |
$4299.0 | 2023-02-24 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03645-5G |
(1-methyl-1H-indazol-3-yl)methanol |
1578-96-7 | 97% | 5g |
¥ 2,494.00 | 2023-04-07 | |
eNovation Chemicals LLC | D495720-1G |
(1-methyl-1H-indazol-3-yl)methanol |
1578-96-7 | 97% | 1g |
$165 | 2024-05-23 |
(1-Methyl-1H-indazol-3-yl)methanol 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
(1-Methyl-1H-indazol-3-yl)methanolに関する追加情報
Introduction to (1-Methyl-1H-indazol-3-yl)methanol (CAS No. 1578-96-7)
Compound with the chemical name (1-Methyl-1H-indazol-3-yl)methanol and the CAS number 1578-96-7 is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the indazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential applications in drug development.
The structural framework of (1-Methyl-1H-indazol-3-yl)methanol consists of a fused bicyclic system comprising an indole ring substituted with a methyl group at the 1-position and a hydroxymethyl group at the 3-position. This particular arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex pharmacophores. The presence of both electron-donating and electron-withdrawing groups in its structure allows for various chemical modifications, enabling its use in constructing novel molecular entities.
In recent years, there has been a growing interest in indazole derivatives due to their reported pharmacological properties. Studies have shown that compounds within this class exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The hydroxymethyl group in (1-Methyl-1H-indazol-3-yl)methanol serves as a key functional site for further derivatization, allowing chemists to explore different chemical pathways and develop new derivatives with enhanced biological efficacy.
One of the most compelling aspects of (1-Methyl-1H-indazol-3-yl)methanol is its role as a building block in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of indazole-based drugs that are currently under investigation for their potential therapeutic applications. The compound's ability to undergo various reactions, such as nucleophilic substitution and condensation reactions, makes it an invaluable asset in medicinal chemistry laboratories.
The pharmaceutical industry has been particularly interested in indazole derivatives due to their potential as scaffolds for drug discovery. Researchers have leveraged the structural flexibility of these compounds to develop molecules with improved pharmacokinetic profiles and reduced toxicity. The hydroxymethyl group in (1-Methyl-1H-indazol-3-yl)methanol, for example, can be oxidized to form a carboxylic acid or reduced to an alcohol, providing multiple avenues for structural diversification.
Recent advancements in synthetic methodologies have further enhanced the utility of (1-Methyl-1H-indazol-3-yl)methanol. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex indazole derivatives, accelerating the drug discovery process. These methods have allowed researchers to explore new chemical spaces and identify novel lead compounds with promising therapeutic potential.
The biological activity of indazole derivatives is often influenced by subtle changes in their structure. The position and nature of substituents on the indazole ring can significantly impact their pharmacological effects. For instance, studies have demonstrated that modifications at the 3-position can alter the binding affinity of these compounds to biological targets, thereby modulating their biological activity.
In conclusion, (1-Methyl-1H-indazol-3-yl)methanol (CAS No. 1578-96-7) is a valuable intermediate in pharmaceutical chemistry with diverse applications in drug development. Its unique structural features and reactivity make it an attractive scaffold for designing novel bioactive molecules. As research in this field continues to progress, it is likely that additional therapeutic applications for this compound will be uncovered.
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